molecular formula C15H16N2O4 B555437 (2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide CAS No. 77471-43-3

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide

Cat. No. B555437
CAS RN: 77471-43-3
M. Wt: 288.3 g/mol
InChI Key: PCWCKAVECMRKHV-PWSUYJOCSA-N
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Description

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide, also known as 4-hydroxy-N-methyl-2-oxo-chromen-7-yl pyrrolidine-2-carboxamide, is an organic compound that has been studied for its potential applications in scientific research. This compound has been identified as a potential inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide involves the condensation of 4-methyl-2-oxochromene-7-carboxylic acid with (S)-proline followed by reduction and acylation reactions.

Starting Materials
4-methyl-2-oxochromene-7-carboxylic acid, (S)-proline, Sodium borohydride, Acetic anhydride, Methanol, Diethyl ether, Triethylamine, Hydrochloric acid, Sodium hydroxide, Ethyl acetate

Reaction
Step 1: Condensation of 4-methyl-2-oxochromene-7-carboxylic acid with (S)-proline using triethylamine as a catalyst in methanol, Step 2: Reduction of the resulting imine with sodium borohydride in methanol, Step 3: Acylation of the resulting amine with acetic anhydride in diethyl ether and triethylamine, Step 4: Hydrolysis of the resulting ester with hydrochloric acid, Step 5: Neutralization of the hydrolysis mixture with sodium hydroxide, Step 6: Extraction of the product with ethyl acetate, Step 7: Purification of the product by column chromatography

Scientific Research Applications

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamidemethyl-2-oxo-chromen-7-yl pyrrolidine-2-carboxamide has been studied for its potential applications in scientific research. It has been identified as a potential inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis. Inhibition of this enzyme has been shown to reduce the production of fatty acids, which can have a number of beneficial effects on health. In addition, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that it has the ability to inhibit the growth of certain types of cancer cells.

Mechanism Of Action

The mechanism of action of (2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamidemethyl-2-oxo-chromen-7-yl pyrrolidine-2-carboxamide is not yet fully understood. However, it is believed that this compound binds to the active site of the enzyme acetyl-CoA carboxylase, blocking the enzyme’s activity and preventing the synthesis of fatty acids. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of certain proteins involved in cell division.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamidemethyl-2-oxo-chromen-7-yl pyrrolidine-2-carboxamide have not been extensively studied. However, studies have shown that it has the potential to reduce the production of fatty acids, which can have a number of beneficial effects on health. In addition, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that it has the ability to inhibit the growth of certain types of cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using (2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamidemethyl-2-oxo-chromen-7-yl pyrrolidine-2-carboxamide in lab experiments include its potential to inhibit the production of fatty acids, which can have a number of beneficial effects on health. In addition, this compound has been studied for its potential as an anti-cancer agent. However, there are some limitations to using this compound in lab experiments. For example, the mechanism of action is not yet fully understood, and the biochemical and physiological effects have not been extensively studied.

Future Directions

There are a number of potential future directions for research on (2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamidemethyl-2-oxo-chromen-7-yl pyrrolidine-2-carboxamide. These include further studies on the mechanism of action, the biochemical and physiological effects, and the potential applications in drug discovery. In addition, further studies could be conducted to investigate the potential of this compound as an anti-cancer agent and its potential to reduce the production of fatty acids. Finally, further studies could be conducted to investigate the potential of this compound as a therapeutic agent for various diseases.

properties

IUPAC Name

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-8-4-14(19)21-13-5-9(2-3-11(8)13)17-15(20)12-6-10(18)7-16-12/h2-5,10,12,16,18H,6-7H2,1H3,(H,17,20)/t10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWCKAVECMRKHV-PWSUYJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC(CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3C[C@H](CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide

CAS RN

77471-43-3
Record name (2S,4R)-4-Hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77471-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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